Methyl 2-oxo-1,3-diazinane-4-carboxylate
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Overview
Description
Methyl 2-oxo-1,3-diazinane-4-carboxylate is a heterocyclic organic compound that contains a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,3-diazinane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring of reaction parameters are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,3-diazinane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced diazinane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazinane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted diazinane compounds.
Scientific Research Applications
Methyl 2-oxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurodegenerative diseases, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-oxo-1,3-diazinane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- Methyl 6-oxo-1,2-diazinane-4-carboxylate
- 5-[(6-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
Methyl 2-oxo-1,3-diazinane-4-carboxylate is unique due to its specific diazinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C6H10N2O3 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 2-oxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h4H,2-3H2,1H3,(H2,7,8,10) |
InChI Key |
NGSJXIQGLAMFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC(=O)N1 |
Origin of Product |
United States |
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